molecular formula C12H15NO B13646046 1-(3-Methylphenyl)piperidin-2-one CAS No. 78648-32-5

1-(3-Methylphenyl)piperidin-2-one

Cat. No.: B13646046
CAS No.: 78648-32-5
M. Wt: 189.25 g/mol
InChI Key: DMTXXYNTNVIJAE-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)piperidin-2-one is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . This compound, specifically, has a 3-methylphenyl group attached to the piperidin-2-one structure, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the asymmetric synthesis from δ-valerolactone and D-phenylglycinol, which involves multiple steps such as alkylation and protection of hydroxyl groups .

Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation reactions using catalysts like cobalt, ruthenium, or nickel . These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    Piperidin-2-one: A derivative with a ketone group at the second position.

    3-Methylpiperidine: A derivative with a methyl group at the third position.

Uniqueness: 1-(3-Methylphenyl)piperidin-2-one is unique due to the presence of both a 3-methylphenyl group and a piperidin-2-one structure. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

78648-32-5

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3-methylphenyl)piperidin-2-one

InChI

InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)13-8-3-2-7-12(13)14/h4-6,9H,2-3,7-8H2,1H3

InChI Key

DMTXXYNTNVIJAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCCCC2=O

Origin of Product

United States

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